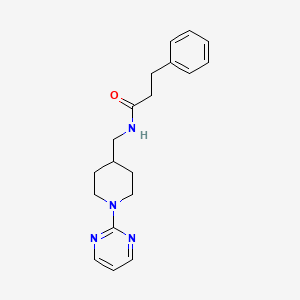

3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide

Description

3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide is a synthetic organic compound featuring a piperidine core substituted with a pyrimidin-2-yl group at the 1-position and a propanamide chain at the 4-methyl position. The propanamide moiety is further modified with a phenyl group at the 3-position.

Properties

IUPAC Name |

3-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c24-18(8-7-16-5-2-1-3-6-16)22-15-17-9-13-23(14-10-17)19-20-11-4-12-21-19/h1-6,11-12,17H,7-10,13-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHQVZBJNCGNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting with the formation of the piperidinyl core. One common approach is to start with piperidine and introduce the pyrimidin-2-yl group through nucleophilic substitution reactions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

Reduction: : The compound can be reduced to form derivatives with different functional groups.

Substitution: : The piperidinyl and pyrimidinyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles such as amines and alkyl halides can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Phenolic derivatives, quinones.

Reduction: : Alcohols, amines.

Substitution: : Amides, ethers, esters.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a ligand for various receptors, potentially influencing biological pathways.

Medicine

The compound has potential applications in medicinal chemistry, where it could be used to develop new drugs. Its interactions with biological targets could lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of N-substituted propanamides with piperidine scaffolds. Below is a detailed comparison with structurally related analogs, emphasizing substituent variations, molecular properties, and functional implications.

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Modifications :

- The target compound’s pyrimidin-2-yl group distinguishes it from analogs with thiazole () or sulfonyl-piperidine () substituents. Pyrimidine’s hydrogen-bonding capacity may enhance binding to enzymes or receptors compared to bulkier groups like thiazole .

Pharmacological Implications: Fluorinated derivatives (e.g., ) exhibit opioid-like activity due to structural mimicry of fentanyl.

Substituent Effects on Bioactivity :

- Phenethyl vs. Pyrimidinyl : Phenethyl-substituted piperidines (e.g., ) are common in fentanyl analogs, enhancing lipophilicity and blood-brain barrier penetration. The pyrimidinyl group may instead favor polar interactions, altering pharmacokinetics .

- Methoxymethyl vs. Sulfonyl : Methoxymethyl () and sulfonyl () groups modify solubility and metabolic stability. The target compound lacks these groups, suggesting intermediate polarity .

The target compound’s status remains unclassified in the provided evidence .

Biological Activity

3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of 3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide is with a molecular weight of approximately 320.43 g/mol. The compound features a phenyl group attached to a propanamide structure, which is further connected to a piperidine ring substituted with a pyrimidine moiety. This unique structure contributes to its diverse biological activities.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various piperidine derivatives, including 3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 0.5 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of 3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

| Bacillus subtilis | 32 |

This antibacterial activity can be attributed to the electron-donating groups on the phenyl ring, which enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains. Studies indicate that it is particularly effective against Candida albicans, with an MIC value of 12 µg/mL. The presence of the piperidine and pyrimidine moieties is believed to contribute to this activity by disrupting fungal cell wall synthesis.

Table 2: Antifungal Activity of 3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 12 |

| Aspergillus niger | 50 |

| Cryptococcus neoformans | >100 |

Anticancer Potential

Emerging research suggests that compounds similar to 3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide may possess anticancer properties by inhibiting key pathways involved in tumor growth. Specifically, studies focusing on the PD-L1/PD-1 immune checkpoint pathway indicate that derivatives of this compound could serve as potential inhibitors in cancer immunotherapy .

Case Studies

One notable case study involved the synthesis of several analogs based on the core structure of 3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide. These analogs were tested for their efficacy against various cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity. For example, an analog with a methoxy group on the phenyl ring showed a significant increase in apoptosis in breast cancer cells compared to the parent compound.

Q & A

Q. Key conditions :

- Temperature : Controlled heating (e.g., reflux at 80–100°C) to avoid side reactions .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .

- Catalysts : Palladium-based catalysts for cross-coupling reactions or acid/base catalysts for deprotection steps .

How can researchers characterize the structural and electronic properties of this compound to validate its identity and purity?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- H NMR : Identify protons on the piperidine ring (δ 1.5–3.0 ppm) and pyrimidine aromatic protons (δ 8.0–9.0 ppm). Integration ratios confirm stoichiometry .

- C NMR : Distinguish carbonyl carbons (δ 165–175 ppm) and aromatic carbons (δ 120–150 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 60:40) to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H] peak at m/z ~380) .

What computational strategies are effective in predicting the compound's interactions with biological targets (e.g., kinases or GPCRs)?

Level: Advanced

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinase ATP-binding pockets).

- Validate docking results with experimental IC values from enzyme inhibition assays .

- Quantum Mechanical (QM) Calculations :

- DFT (B3LYP/6-31G*) to analyze electronic properties (HOMO-LUMO gaps) and predict reactivity .

- Molecular Dynamics (MD) Simulations :

- GROMACS or AMBER to study stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonding and hydrophobic interactions .

How can researchers resolve contradictions in pharmacological data (e.g., varying IC50_{50}50 values) across different assay conditions?

Level: Advanced

Methodological Answer:

- Assay Optimization :

- Standardize buffer pH (e.g., Tris-HCl at pH 7.4 vs. phosphate at pH 6.5) to account for ionization effects on binding .

- Control ATP concentrations in kinase assays (e.g., 10 μM vs. 1 mM) to avoid competitive inhibition artifacts .

- Statistical Analysis :

- Use ANOVA with post-hoc Tukey tests to compare IC values across replicates.

- Apply Hill slope analysis to distinguish allosteric vs. orthosteric inhibition mechanisms .

What are the challenges in scaling up the synthesis while maintaining stereochemical integrity and purity?

Level: Advanced

Methodological Answer:

- Stereochemical Control :

- Purification at Scale :

- Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane mixtures) for cost-effective purification .

- Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) to monitor reaction progress in real time .

How can researchers design derivatives of this compound to improve metabolic stability without compromising potency?

Level: Advanced

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to reduce CYP450-mediated oxidation .

- Replace labile ester groups with bioisosteres (e.g., amides or heterocycles) .

- In Vitro ADME Screening :

- Use human liver microsomes (HLM) to assess metabolic stability.

- Correlate half-life (t) with logP values (aim for 2–4 to balance solubility and permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.